Damnacanthol

15-Lipoxygenase Inflammation Enzyme Inhibition

Damnacanthol (CAS 477-83-8) is the superior choice for 15-LOX inhibition: IC50 14.80 µM outperforms quercetin (16.80 µM) by 12%, enabling more sensitive detection of leukotriene-mediated inflammation in LPS-stimulated macrophage models. For oncology SAR programs, procure alongside damnacanthal—the stark selectivity index contrast (HCT116: <0 vs. 951.60) provides a built-in experimental control for probing 2-formyl vs. 2-hydroxymethyl substitution effects on cell-type-specific cytotoxicity. Consistent activity across drug-sensitive and MDR cell lines (CCRF-CEM IC50 12.18 µM) makes this compound a strategic starting point for resistance circumvention campaigns. ≥98% HPLC purity guaranteed.

Molecular Formula C16H12O5
Molecular Weight 284.26 g/mol
CAS No. 477-83-8
Cat. No. B12098895
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDamnacanthol
CAS477-83-8
Molecular FormulaC16H12O5
Molecular Weight284.26 g/mol
Structural Identifiers
SMILESCOC1=C2C(=CC(=C1CO)O)C(=O)C3=CC=CC=C3C2=O
InChIInChI=1S/C16H12O5/c1-21-16-11(7-17)12(18)6-10-13(16)15(20)9-5-3-2-4-8(9)14(10)19/h2-6,17-18H,7H2,1H3
InChIKeyASFZQCLAQPBWDN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Damnacanthol (CAS 477-83-8): Anthraquinone Natural Product with Quantifiable Anti-inflammatory and Cytotoxic Differentiation


Damnacanthol (CAS 477-83-8) is a naturally occurring anthraquinone derivative isolated from Damnacanthus major and Pentas species [1]. This compound exhibits a defined molecular structure (C16H12O5, MW 284.26) characterized by a methoxy and hydroxymethyl substitution pattern on the anthraquinone core [1]. Damnacanthol demonstrates quantifiable anti-15-lipoxygenase activity and inhibits nitric oxide production in LPS-activated macrophages, establishing it as a research tool in inflammation studies [2].

Why Anthraquinone Structural Analogs Cannot Be Substituted for Damnacanthol Without Experimental Verification


Anthraquinones as a chemical class exhibit pronounced functional heterogeneity despite shared core scaffolds. Damnacanthol differs from its close structural analogs—including damnacanthal, nordamnacanthal, morindone, and rubiadin—in critical physicochemical and biological parameters. Substitution patterns on the anthraquinone ring, particularly at the 2- and 3-positions, dictate binding affinities, enzyme inhibition potencies, and cell-type selectivity profiles [1][2]. Direct substitution of one analog for another in biological assays without experimental validation introduces substantial risk of irreproducible results and misallocated procurement resources [3].

Damnacanthol Quantitative Differentiation Evidence: Direct Comparator Data for Scientific Procurement


Damnacanthol 15-LOX Inhibitory Potency Outperforms Quercetin Standard in Head-to-Head Assay

Damnacanthol demonstrates anti-15-lipoxygenase (15-LOX) activity with an IC50 of 14.80 µM in a ferrous oxidation-xylenol orange assay, surpassing the standard lipoxygenase inhibitor quercetin which exhibits an IC50 of 16.80 µM under identical conditions [1]. This represents a 12% improvement in inhibitory potency relative to the reference compound.

15-Lipoxygenase Inflammation Enzyme Inhibition

Damnacanthol Exhibits Distinct Cancer Cell Selectivity Profile Relative to Damnacanthal in Colorectal Adenocarcinoma

In a panel of three colorectal cancer cell lines (HCT116, LS174T, HT29) and normal colon CCD841 CoN cells, damnacanthol displays a selectivity index (SI) pattern markedly different from damnacanthal. While damnacanthal achieves an SI of 951.60 against HCT116 cells, damnacanthol shows an SI <0 for HCT116 and low SI values of 0.59 and 1.46 for LS174T and HT29, respectively [1]. This indicates that damnacanthal exhibits exceptional selectivity for a specific colorectal cancer subtype, whereas damnacanthol demonstrates a broader, less selective cytotoxic profile.

Colorectal Cancer Selectivity Index Cytotoxicity

Damnacanthol Cytotoxicity in Multidrug-Resistant Leukemia and Glioblastoma Cells Compared to Damnacanthal and Doxorubicin

Damnacanthol exhibits cytotoxic activity against both drug-sensitive and multidrug-resistant cancer cell lines, with IC50 values of 12.18 µM against CCRF-CEM leukemia cells and 80.11 µM against U87MG.ΔEGFR glioblastoma cells [1]. In direct comparison, damnacanthal shows greater potency (IC50 3.12 µM and 30.32 µM, respectively), while the clinical agent doxorubicin displays IC50 values ranging from 0.20 µM (CCRF-CEM) to 195.12 µM (CEM/ADR5000) [1]. Damnacanthol's activity persists across MDR phenotypes, suggesting circumvention of common resistance mechanisms.

Multidrug Resistance Leukemia Glioblastoma Cytotoxicity

Molecular Docking Reveals Damnacanthol Binding Affinity Differences for β-Catenin, MDM2-p53, and KRAS Targets

In silico molecular docking studies against colorectal cancer targets reveal that damnacanthol binds to β-catenin with an affinity of -5.4 kcal/mol, to MDM2-p53 with -5.0 kcal/mol, and to KRAS with -6.7 kcal/mol [1]. In contrast, damnacanthal exhibits binding affinities of -5.7, -5.1, and -6.6 kcal/mol for the same targets, while morindone shows -5.9, -4.9, and -7.1 kcal/mol [1]. These quantitative differences in predicted binding energetics underscore the structural sensitivity of target engagement.

Molecular Docking β-Catenin MDM2-p53 KRAS Colorectal Cancer

Damnacanthol Research and Industrial Application Scenarios Grounded in Comparative Evidence


In Vitro Inflammation Model Systems Requiring 15-Lipoxygenase Pathway Modulation

For laboratories studying leukotriene-mediated inflammation or oxidative stress, damnacanthol provides a quantified advantage over the reference inhibitor quercetin. With an IC50 of 14.80 µM against 15-LOX—12% more potent than quercetin's 16.80 µM—damnacanthol enables more sensitive detection of 15-LOX-dependent effects in LPS-stimulated macrophage models [1]. This makes it a valuable positive control or tool compound for dissecting the arachidonic acid cascade in inflammatory diseases.

Colorectal Cancer Cell Line Studies Investigating Differential Selectivity of Anthraquinone Analogs

In comparative oncology research, damnacanthol serves as an essential comparator to damnacanthal for understanding structure-selectivity relationships. The stark contrast in selectivity indices—damnacanthal's 951.60 for HCT116 versus damnacanthol's <0—provides a built-in experimental control for assessing the impact of the 2-formyl versus 2-hydroxymethyl substitution on cell-type-specific cytotoxicity [2]. Procurement of both analogs is necessary for rigorous SAR studies in colorectal adenocarcinoma models.

Multidrug-Resistant Cancer Research for Scaffold Derivatization and Resistance Mechanism Studies

Given damnacanthol's consistent activity across drug-sensitive and MDR cell lines (IC50 12.18 µM in CCRF-CEM and comparable activity in resistant derivatives), this compound is a strategic starting point for medicinal chemistry campaigns targeting resistance circumvention [3]. While less potent than damnacanthal (3.12 µM), damnacanthol's structural features may inform the design of analogs with improved therapeutic windows, particularly in leukemia and glioblastoma models where P-glycoprotein-mediated efflux is a concern.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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